molecular formula C16H16ClN3O5S B2586306 5-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)pyrimidine-2,4(1H,3H)-dione CAS No. 2034459-67-9

5-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2586306
M. Wt: 397.83
InChI Key: JHMJSINZKLLOTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C16H16ClN3O5S and its molecular weight is 397.83. The purity is usually 95%.
BenchChem offers high-quality 5-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agents

Compounds with chlorophenyl and pyrimidine structures have been synthesized and evaluated for their antibacterial efficacy against both gram-negative and gram-positive bacteria. For example, 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones have shown potential as novel antibacterial agents, highlighting the significance of chlorophenyl in contributing to antibacterial activity (Javed Sheikh et al., 2009).

Heterocyclic Chemistry

The synthesis of heterocyclic compounds, such as 2-aryloxy-3-(4-chlorophenyl)-8-substituted-5-aryl-8,9-dihydro-3H-chromeno[2,3-d]pyrimidine-4,6(5H,7H)-diones, illustrates the versatility of chlorophenyl and pyrimidine structures in creating new chemical entities with potential biological interests (Zhong‐Xia Wang et al., 2015).

Antitumor Activity

The synthesis of compounds containing pyrazolo[1,5-a]pyrimidine structures with substitutions, such as chlorophenyl groups, has been carried out to explore their antitumor activities. For instance, 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine showed marked inhibition against human lung adenocarcinoma and gastric cancer cell lines, indicating the therapeutic potential of such compounds (Jin Liu Jin Liu et al., 2020).

Quantum Chemical Properties

Research into the quantum chemical properties of novel compounds, such as (S)-7-(4-chlorophenyl)-6,7-dihydrothiazolo[4,5-d]pyrimidine-2,5(3H,4H)-dione, demonstrates the importance of computational chemistry in predicting the reactivity and stability of potential pharmaceuticals. This approach allows for the correlation of quantum chemical properties with biological activity, facilitating the design of more effective drugs (H. Parveen et al., 2020).

properties

IUPAC Name

5-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepane-4-carbonyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O5S/c17-12-4-2-1-3-10(12)13-5-6-20(7-8-26(13,24)25)15(22)11-9-18-16(23)19-14(11)21/h1-4,9,13H,5-8H2,(H2,18,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMJSINZKLLOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=CNC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)pyrimidine-2,4(1H,3H)-dione

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